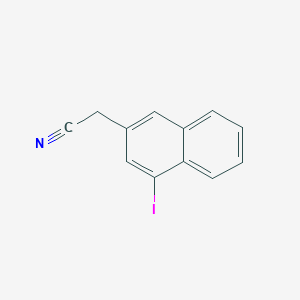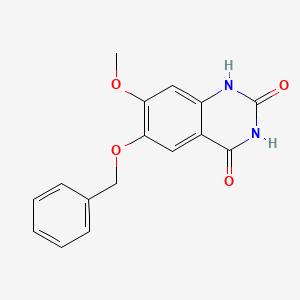
4-Iodonaphthalene-2-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodonaphthalene-2-acetonitrile is an organic compound with the molecular formula C12H8IN It is a derivative of naphthalene, where an iodine atom is substituted at the fourth position and an acetonitrile group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodonaphthalene-2-acetonitrile typically involves the iodination of naphthalene derivatives followed by the introduction of the acetonitrile group. One common method is the reaction of 4-iodonaphthalene with acetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using iodine and suitable catalysts. The acetonitrile group can be introduced through nucleophilic substitution reactions, often facilitated by phase transfer catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodonaphthalene-2-acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding naphthoquinones or reduced to form dihydronaphthalenes.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex polycyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Naphthoquinones.
Reduction Products: Dihydronaphthalenes.
Aplicaciones Científicas De Investigación
4-Iodonaphthalene-2-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Iodonaphthalene-2-acetonitrile in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates nucleophilic substitution reactions. The acetonitrile group can also participate in various reactions due to the presence of the nitrile functional group, which can act as an electrophile or nucleophile depending on the reaction conditions.
Comparación Con Compuestos Similares
2-Iodonaphthalene: Similar structure but with iodine at the second position.
4-Bromonaphthalene-2-acetonitrile: Bromine instead of iodine.
4-Iodonaphthalene-1-acetonitrile: Acetonitrile group at the first position.
Uniqueness: 4-Iodonaphthalene-2-acetonitrile is unique due to the specific positioning of the iodine and acetonitrile groups, which confer distinct reactivity patterns and potential applications compared to its analogs. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it particularly useful in certain synthetic applications.
Propiedades
Fórmula molecular |
C12H8IN |
|---|---|
Peso molecular |
293.10 g/mol |
Nombre IUPAC |
2-(4-iodonaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H8IN/c13-12-8-9(5-6-14)7-10-3-1-2-4-11(10)12/h1-4,7-8H,5H2 |
Clave InChI |
UUUGWBLZHMFTDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2I)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]cyclohexanecarbohydrazide](/img/structure/B11837312.png)
![9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11837317.png)







![2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B11837355.png)
![4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11837359.png)

